2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide
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Overview
Description
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a pyrrole ring, and a furan ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylfuran-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]acrylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide involves its interaction with specific molecular targets. The cyano group and pyrrole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid
- 2-Cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
- 2-Cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
Uniqueness
What sets 2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n’-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
N'-[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-14-8-6-7-9-22(14)28-15(2)10-19(17(28)4)12-20(13-25)23(29)26-27-24(30)21-11-16(3)31-18(21)5/h6-12H,1-5H3,(H,26,29)(H,27,30)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIHICOZFIUPMQ-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)C=C(C#N)C(=O)NNC(=O)C3=C(OC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NNC(=O)C3=C(OC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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